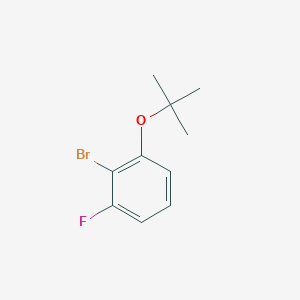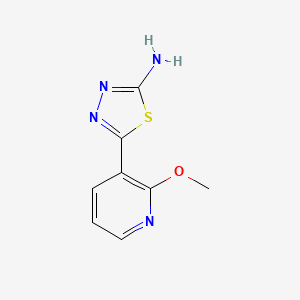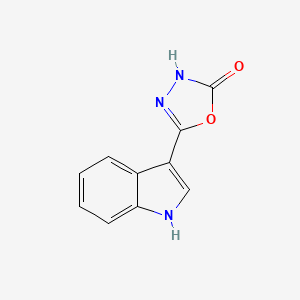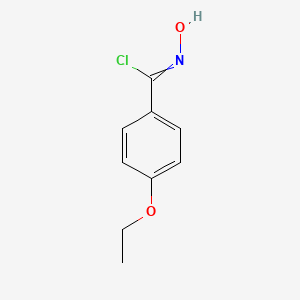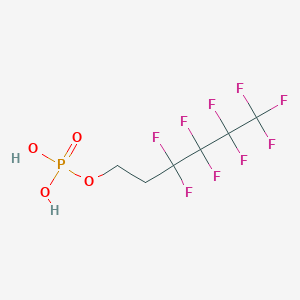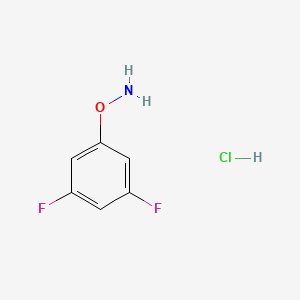
O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C6H6ClF2NO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,5-difluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the hydroxylamine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or electrodialysis coupled with oxime hydrolysis. These methods offer advantages in terms of yield, purity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: This compound is similar in structure but has a pentafluorobenzyl group instead of a difluorophenyl group.
3,5-Difluorophenylhydrazine Hydrochloride: This compound has a hydrazine group instead of a hydroxylamine group.
Uniqueness: O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6ClF2NO |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
O-(3,5-difluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3H,9H2;1H |
InChI Key |
SIGZUAABGPTTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


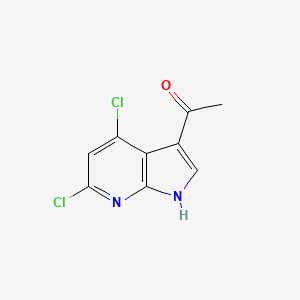
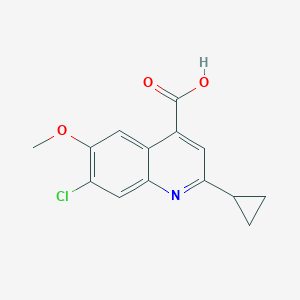
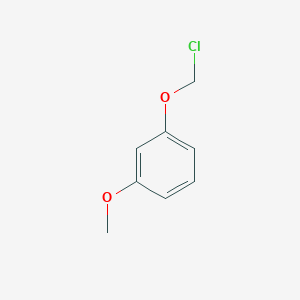
![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)
